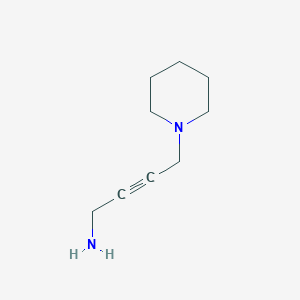

4-(Piperidin-1-yl)but-2-yn-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

4-piperidin-1-ylbut-2-yn-1-amine |

InChI |

InChI=1S/C9H16N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,6-10H2 |

InChI Key |

MJCJEGGELBSCEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC#CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization

Established Synthetic Pathways for 4-(Piperidin-1-yl)but-2-yn-1-amine and Related Structures

The synthesis of this compound and its analogs primarily relies on well-established organic reactions that allow for the construction of the key aminoacetylenic framework.

Copper-Catalyzed Mannich Reactions (A3-Coupling)

The Mannich reaction is a three-component condensation involving an amine, an aldehyde (like formaldehyde), and a compound with an active hydrogen atom, such as a terminal alkyne. jofamericanscience.orgnih.gov The copper-catalyzed variation, often referred to as A3-coupling (alkyne-aldehyde-amine), is a particularly effective method for preparing propargylamines.

In the context of synthesizing this compound, a plausible A3-coupling approach would involve the reaction of piperidine (B6355638), formaldehyde, and propargylamine (B41283). While direct synthesis of the target compound via this specific route is not extensively detailed in the provided search results, the general applicability of the Mannich reaction for creating aminoalkyl structures is well-documented. jofamericanscience.orgnih.gov For instance, Mannich reactions have been successfully employed to synthesize a variety of piperidine derivatives. jofamericanscience.org

A related cascade reaction involves a base-catalyzed Mannich reaction followed by a copper(I)-catalyzed alkyne hydroamination to produce 2-methylenepyrrolidines. researchgate.net This highlights the utility of combining Mannich reactions with subsequent cyclizations to generate complex heterocyclic structures. The initial Mannich adduct, a protected β-amino ester, is formed and then cyclizes in the presence of a copper(I) catalyst. researchgate.net

Alkylation Reactions Involving Piperidine and But-2-yn-1-amine (B3052429) Precursors

Alkylation reactions represent a fundamental approach to forming carbon-nitrogen bonds and are a viable strategy for the synthesis of this compound. This would typically involve the reaction of piperidine with a suitable but-2-yne derivative bearing a leaving group on the terminal carbon.

A general challenge in amine alkylation is the potential for overalkylation, as the nucleophilicity of the amine can increase with each alkyl group addition. chemrxiv.orgnih.gov To circumvent this, methods utilizing ammonia (B1221849) surrogates like N-aminopyridinium salts have been developed for the selective synthesis of secondary amines. chemrxiv.orgnih.gov These methods often involve a two-step sequence of N-arylation or N-alkylation followed by a subsequent reaction to introduce the second substituent. chemrxiv.org

Another approach to control alkylation is the use of a sterically hindered organic base that is stronger than the reactant amine. This base can neutralize the acid generated during the reaction without competing in the alkylation itself, allowing for the complete alkylation of primary and secondary amines to their quaternary ammonium (B1175870) salts in a one-step procedure under mild, homogenous conditions. dtic.mil

Other Synthetic Approaches for Constructing the Aminoacetylenic Linkage

Beyond Mannich and direct alkylation reactions, various other synthetic methodologies can be employed to construct the core structure of piperidine-containing compounds. Many of these methods focus on building the piperidine ring itself, which can then be further functionalized. dtic.milmdpi.com

One of the most common methods for synthesizing 4-piperidones, which are versatile intermediates, is the Dieckmann condensation of aminodicarboxylate esters. dtic.milresearchgate.net This involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by intramolecular cyclization, hydrolysis, and decarboxylation. dtic.milresearchgate.net The resulting 4-piperidone (B1582916) can then undergo further reactions, such as reductive amination, to introduce the desired side chains.

Derivatization Strategies and Analogue Synthesis

The derivatization of this compound and related structures is a key area of research, aimed at exploring the structure-activity relationships of these compounds for various applications.

Modifications of the Piperidine Ring System

The piperidine ring is a common scaffold in medicinal chemistry and is frequently modified to fine-tune the pharmacological properties of a molecule. mdpi.comnih.govajchem-a.com

Strategies for modifying the piperidine ring include:

Introduction of Spirocyclic Moieties: The synthesis of analogs with a spirocyclic ring on the piperidine moiety has been reported. This is often achieved by constructing the spiro ring prior to the assembly of the piperidine ring itself. beilstein-journals.org

Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring can be substituted with various groups. For example, N-methylpiperidine derivatives have been synthesized and show different biological activities compared to the parent secondary amine. nih.gov

Aryl Substitution on the Piperidine Ring: Piperidine can be substituted with aryl groups, for example, to create linkers for PROTAC (Proteolysis Targeting Chimera) development. sigmaaldrich.comsigmaaldrich.com

Fusion with Other Ring Systems: The piperidine ring can be fused with other heterocyclic systems, as seen in many natural products and synthetic drugs. mdpi.com

The synthesis of these modified piperidine rings often involves multi-step sequences, including conjugate additions, homologations, and various cyclization reactions. nih.govresearchgate.net

Substitution Patterns on the But-2-yn-1-amine Chain

Modification of the but-2-yn-1-amine chain allows for the exploration of how changes in this part of the molecule affect its properties. A notable example is the development of hybrid compounds where a benzylpiperidine moiety is linked to an indolyl-N-methylprop-2-yn-1-amine moiety through an oligomethylene chain. nih.gov The length of this linker chain was found to influence the biological activity of the resulting compounds. nih.gov

Conjugation with Diverse Heterocyclic Systems

The versatile scaffold of this compound lends itself to conjugation with a variety of heterocyclic systems, leading to the creation of novel molecules with diverse chemical properties. This section explores the synthetic routes and structural features of such conjugates involving thiadiazole, benzothiazole (B30560), quinazoline (B50416), methylxanthine, and tetrahydroisoquinoline moieties.

Thiadiazole: The conjugation of amine-containing compounds with 1,3,4-thiadiazole (B1197879) rings is a known strategy in medicinal chemistry. nih.gov A general and efficient method for creating such conjugates involves the reaction of a carboxylic acid-containing drug molecule with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphoryl chloride. nih.gov This one-pot synthesis proceeds via the formation of an acylated thiosemicarbazide intermediate, which then undergoes cyclodehydration to yield the 2-amino-1,3,4-thiadiazole (B1665364) derivative. mdpi.com For instance, the reaction of a suitable carboxylic acid with thiosemicarbazide can be gently refluxed for an hour in phosphoryl chloride to produce the desired thiadiazole-conjugated product. nih.gov

Benzothiazole: The benzothiazole moiety can be linked to the this compound framework through various synthetic approaches. One common method involves the alkylation of a hydroxybenzothiazole. For example, 2-hydroxybenzothiazole (B105590) can be reacted with a bromo-alkyne to form an intermediate, which is then further reacted to introduce the aminopiperidine group. researchgate.net Another approach involves the condensation of 2-aminobenzenethiol with a suitable carboxylic acid or benzonitrile (B105546) at high temperatures, often in the presence of polyphosphoric acid, to form the benzothiazole ring system. nih.gov

Quinazoline: Quinazoline derivatives are often synthesized by building the heterocyclic ring system through various cyclization strategies. While direct conjugation with this compound is not extensively detailed in the provided literature, analogous syntheses involve the reaction of 4-piperazinyl-quinazoline templates with other molecules. nih.gov These methods suggest that the primary amine of this compound could potentially be reacted with a suitably activated quinazoline precursor to form the desired conjugate.

Methylxanthine: The conjugation of this compound with methylxanthine scaffolds, such as theophylline (B1681296) and theobromine (B1682246), has been successfully achieved. The synthesis typically involves a reaction between a halogenated methylxanthine derivative and an appropriate alkynylamine. For example, 7-(4-(amino)but-2-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones (theophylline derivatives) can be synthesized using potassium carbonate in DMF at room temperature. nih.gov A similar strategy can be applied to theobromine to create 1-(4-(amino)but-2-yn-1-yl) derivatives. nih.gov

Tetrahydroisoquinoline: The linkage of a piperidine ring to a tetrahydroisoquinoline core is a structural motif found in various compounds. sigmaaldrich.com The synthesis of such conjugates can be accomplished through methods like reductive amination, where a piperidone derivative is reacted with a tetrahydroisoquinoline moiety, or through nucleophilic substitution reactions.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of these compounds. Both ¹H-NMR and ¹³C-NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR Spectroscopy: Proton NMR spectra are used to identify the number of different types of protons and their neighboring environments. For derivatives of this compound, characteristic signals are observed for the protons on the piperidine ring, the methylene (B1212753) groups of the butynyl chain, and any protons on the conjugated heterocycle.

¹³C-NMR Spectroscopy: Carbon NMR provides information on the carbon skeleton of the molecule. Key signals confirm the presence of the piperidine carbons, the acetylenic carbons of the butynyl linker (typically appearing in the range of 70-90 ppm), and the carbons of the attached heterocyclic system. For example, in methylxanthine derivatives, the carbonyl carbons of the purine-2,6-dione (B11924001) ring are readily identified. nih.gov

Table 1: Representative NMR Data for Heterocyclic Conjugates

| Compound Type | Nucleus | Chemical Shift (δ, ppm) | Characteristic Signals | Reference |

| Methylxanthine Conjugate | ¹³C-NMR | ~155, ~151 | C=O groups of the xanthine (B1682287) core | nih.gov |

| Methylxanthine Conjugate | ¹³C-NMR | ~80, ~75 | Acetylenic carbons (C≡C) | nih.gov |

| Benzothiazole Conjugate | ¹³C-NMR | ~176 | N=C-S carbon of the benzothiazole ring | researchgate.net |

| Benzothiazole Conjugate | ¹³C-NMR | ~148, ~131 | Aromatic carbons of the benzothiazole ring | researchgate.net |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key vibrational frequencies observed in the IR spectra of this compound and its derivatives include:

C-H stretching: Aromatic (Ar-H) and aliphatic (C-H) stretching vibrations are typically observed around 3000 cm⁻¹. researchgate.net

C≡C stretching: A weak to medium absorption band for the alkyne triple bond appears in the region of 2100-2300 cm⁻¹. researchgate.net

C=N and C=C stretching: The stretching vibrations for imine groups and aromatic double bonds in the heterocyclic rings are found in the 1500-1650 cm⁻¹ region. researchgate.net

C-N stretching: The stretching vibration for the carbon-nitrogen bond of the piperidine ring is also present.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Reference |

| C≡C (Alkyne) | Stretch | 2312 - 2330 | researchgate.net |

| Aromatic C=C | Stretch | 1486 - 1665 | researchgate.net |

| Aromatic C-H | Stretch | 3048 - 3057 | researchgate.net |

| Aliphatic C-H | Stretch | 2913 - 2985 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

For this compound and its derivatives, mass spectrometry confirms the successful synthesis by matching the observed molecular ion peak (e.g., [M+H]⁺) with the calculated exact mass. The predicted monoisotopic mass for the parent compound, C₉H₁₆N₂, is approximately 152.13 Da. uni.lu The composition and structure of synthesized methylxanthine conjugates have been unequivocally confirmed using HRMS. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) | Reference |

| [M+H]⁺ | 153.13863 | uni.lu |

| [M+Na]⁺ | 175.12057 | uni.lu |

| [M-H]⁻ | 151.12407 | uni.lu |

| [M]⁺ | 152.13080 | uni.lu |

Preclinical Pharmacological and Biological Evaluation

In Vitro Biological Activity Profiling

No studies detailing the in vitro biological activity profiling of 4-(Piperidin-1-yl)but-2-yn-1-amine were identified.

No research data was found regarding the antimicrobial activity of this compound. While numerous studies investigate the antimicrobial properties of various piperidine (B6355638) derivatives, none specifically report on this compound. researchgate.netnih.gov

There are no available studies on the antibacterial efficacy and spectrum of this compound against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, or Pseudomonas aeruginosa.

No data could be located concerning the antifungal efficacy and spectrum of this compound against fungal species like Candida albicans or Aspergillus niger.

Information regarding time-killing curve analysis or the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for this compound is not available in the reviewed literature.

No dedicated studies on the anticancer or antiproliferative effects of this compound were found. The compound is mentioned in a patent as an intermediate for creating other compounds intended for anti-cancer applications, but its own activity was not reported. google.com General reviews on piperidine-containing compounds suggest this class of molecules can have anticancer properties, but specific data for this compound is absent. nih.govbohrium.com

No data is available on the cytotoxicity of this compound against any human cancer cell lines, including breast, colon, or endometrial cancer.

Anticancer and Antiproliferative Investigations

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, HER2)

No research data was found detailing the inhibitory activity of this compound on Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2). While other complex molecules containing a piperidine ring have been explored as kinase inhibitors nih.govmdpi.com, specific findings for the requested compound are absent.

Enzyme Inhibition Assays

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

There is no available literature detailing the inhibitory effects of this compound on acetylcholinesterase or butyrylcholinesterase. Studies on other piperidine-based structures have shown cholinesterase inhibition, but data for this specific compound is not available nih.govnih.gov.

Monoamine Oxidase (MAO) A and B Inhibition

The inhibitory potential of this compound against Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) has not been documented in the reviewed scientific literature. Research has been conducted on different piperidine derivatives as MAO inhibitors, but not on this particular molecule nih.govnih.govnih.gov.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

No studies were identified that assess the inhibitory activity of this compound on N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) nih.govnih.gov.

Receptor Modulatory Actions

Histamine (B1213489) H3 Receptor Antagonism

Information regarding the antagonist activity of this compound at the histamine H3 receptor is not available in the current body of scientific literature. While the piperidine scaffold is common in H3 receptor antagonists nih.govnih.gov, specific data for the requested compound is absent.

Sigma (σ1 and σ2) Receptor Affinity and Selectivity

The sigma-1 (σ1) and sigma-2 (σ2) receptors are recognized as significant biological targets for the development of treatments for various neurological disorders. nih.gov The compound this compound and its derivatives have been investigated for their affinity towards these receptors.

Research has identified certain pyridine (B92270) derivatives with a propargyl amine chain as having a high affinity for σ1 receptors. nih.gov For instance, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile demonstrated a high affinity for the human σ1 receptor with a Kᵢ value of 1.45 nM, showing a 290-fold selectivity over the σ2 subtype. nih.gov This suggests that the structural components of these molecules, including the piperidine motif, are key for σ1 receptor interaction. nih.govchemrxiv.org

The affinity of these compounds is influenced by the structural relationship between a basic nitrogen atom (like that in piperidine) and aromatic groups, which can lead to crucial interactions with the receptor. chemrxiv.org Specifically, the interaction with the Glu172 residue of the σ1 receptor is considered a key factor. chemrxiv.org

Table 1: Sigma Receptor (σ1 and σ2) Affinity of Selected Piperidine Derivatives

| Compound | σ1 Receptor Affinity (Kᵢ, nM) | σ2 Receptor Affinity (Kᵢ, nM) | Selectivity (σ2/σ1) |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | >420 | 290 |

| 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 3.03 | >878 | 290 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 3.39 | >983 | 290 |

Data sourced from competitive binding assays. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising target for therapeutic intervention in neuropsychiatric disorders. researchgate.net The agonistic activity of compounds at this receptor is of significant interest.

A screening of compounds identified a 4-(2-aminoethyl)piperidine core as a novel scaffold for TAAR1 modulation. mdpi.com The initial hit, 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride, displayed a dose-dependent activation of TAAR1 with an EC₅₀ of 0.507 μM and 65% agonism relative to tyramine. mdpi.com Further synthesis and evaluation of analogues led to the discovery of more potent compounds. mdpi.comnih.gov Molecular modeling against the crystal structure of TAAR1 has helped to understand the structure-activity relationships. mdpi.com

Table 2: TAAR1 Agonistic Activity of Selected 4-(2-aminoethyl)piperidine Analogs

| Compound | EC₅₀ (μM) for TAAR1 Agonism |

| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride | 0.507 |

| Analog 1 | 0.033 |

| Analog 2 | 0.112 |

EC₅₀ values represent the concentration required to elicit 50% of the maximal response. mdpi.comnih.gov

Monoamine Transporter (DAT, NET, SERT) Inhibition

Monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse. nih.gov The inhibitory activity of piperidine derivatives on these transporters has been a subject of investigation.

Studies on pyrovalerone analogs, which contain a piperidine ring, have shown that these compounds are generally potent inhibitors of DAT and NET, while having poor inhibitory effects on SERT. nih.gov This selectivity is a key aspect of their pharmacological profile. The inhibition of these transporters increases the synaptic concentration of dopamine and norepinephrine. nih.govnih.gov

Table 3: Monoamine Transporter Inhibition by a Pyrovalerone Analog

| Transporter | Inhibition (IC₅₀, nM) |

| Dopamine Transporter (DAT) | Potent |

| Norepinephrine Transporter (NET) | Potent |

| Serotonin Transporter (SERT) | Poor |

IC₅₀ values represent the concentration required to inhibit 50% of the transporter activity. nih.gov

Local Anesthetic Activity

Piperidine derivatives are recognized for their potential as local anesthetics. fabad.org.trresearchgate.net The mechanism of action is associated with the reversible blockade of nerve impulse generation and conduction. researchgate.net

A study investigating new 4-(Naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives found that these compounds exhibit local anesthetic activity. fabad.org.trresearchgate.net One particular compound, LAS-251, when complexed with β-cyclodextrin, showed high local anesthetic activity in a model of infiltration anesthesia, surpassing reference drugs in several parameters. fabad.org.trresearchgate.net While it had a longer latency period, its local anesthetic effect was more prolonged than procaine (B135) and comparable to lidocaine. researchgate.net The piperidine structure is an important feature in the molecular design of local anesthetics. fabad.org.tr

Antioxidant Activity

Certain piperidine derivatives have been investigated for their antioxidant properties. The deoxyribose assay is a method used to measure the hydroxyl radical scavenging capacity of a compound. nih.gov

One study demonstrated that a specific piperazine (B1678402) derivative containing a quinoline (B57606) moiety, compound 19b, exhibited potent antioxidant activity in the deoxyribose assay. nih.gov This activity is attributed to its ability to chelate iron, thereby reducing the generation of hydroxyl radicals. nih.gov While not directly on the title compound, this highlights the potential for related structures to possess antioxidant effects.

In Vivo Preclinical Efficacy Studies

Efficacy in Animal Models for Specific Pharmacological Outcomes (e.g., Local Anesthesia, Antinociception)

The in vivo efficacy of piperidine derivatives has been evaluated in various animal models to assess their therapeutic potential.

In models of local anesthesia, new piperidine derivatives have demonstrated significant activity. fabad.org.trresearchgate.net For instance, in an infiltration anesthesia model in guinea pigs, a synthesized piperidine derivative showed greater activity than reference drugs. fabad.org.tr Further studies on a rabbit model also confirmed its prolonged local anesthetic effect compared to procaine. researchgate.net

Regarding antinociceptive efficacy, piperidine-containing compounds have shown promise. While direct studies on this compound were not detailed in the provided context, related structures have been evaluated. For example, a study on 4-(1-pyrrolidinyl) piperidine analogs revealed significant analgesic activity in the tail-flick test in mice. researchgate.net Another study on a µ-opioid/nociceptin peptide-based hybrid demonstrated potent and sustained antinociceptive effects in mouse models of inflammatory pain. nih.gov

Evaluation of Central Nervous System (CNS) Activity

Comprehensive searches of publicly available scientific literature and databases did not yield any specific preclinical studies evaluating the central nervous system (CNS) activity of the compound this compound. Specifically, no research findings related to its effects in hyperlocomotion models or its potential for neuroprotection were identified.

Therefore, no data tables or detailed research findings on the CNS activity of this compound can be provided at this time.

Structure Activity Relationship Sar and Mechanistic Insights

Elucidation of Key Structural Determinants for Biological Activity

The fundamental structure of 4-(Piperidin-1-yl)but-2-yn-1-amine, comprising a piperidine (B6355638) ring connected via a butynyl spacer to a terminal amine, is a recurring motif in pharmacologically active compounds, particularly those targeting the central nervous system. nih.gov The piperidine moiety often serves as a crucial anchor for receptor interaction. nih.govnih.gov For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine ring was identified as a critical structural element for dual activity. nih.govnih.gov The replacement of a piperazine (B1678402) ring with a piperidine significantly enhanced affinity for the sigma-1 receptor while maintaining high affinity for the histamine H3 receptor. nih.govnih.gov

The propargylamine (B41283) group (a but-2-yn-1-amine (B3052429) substructure) is another key determinant of biological activity, often associated with inhibitory actions on enzymes like monoamine oxidases (MAOs). The N-propargyl moiety, for example, is a known feature in irreversible MAO-B inhibitors like rasagiline (B1678815) and is recognized for its neuroprotective effects. nih.gov In a study of N-hydroxy-N-propargylamide derivatives of ferulic acid, the propargyl group was essential for their inhibitory activity against acetylcholinesterase (AChE). nih.gov

Impact of Substituents on the Piperidine Ring on Potency and Selectivity

In the context of muscarinic receptor antagonists, the substitution on the piperidine ring is a key factor in determining selectivity. For instance, the development of piperidinyl-piperidine analogs led to the identification of potent and highly selective M2 muscarinic receptor antagonists. nih.gov Similarly, a novel class of 4-aminomethylpiperidine derivatives demonstrated high selectivity for the M3 muscarinic receptor. The introduction of a triphenylpropionamide moiety to this piperidine-based scaffold resulted in a compound with over 100-fold selectivity for the M3 receptor over other muscarinic subtypes.

The data in the table below, derived from studies on various piperidine-containing compounds, illustrates how substitutions can modulate activity.

| Compound Series | Substitution on Piperidine Ring | Impact on Potency/Selectivity |

| Histamine H3/Sigma-1 Antagonists | Replacement of piperazine with piperidine | Significantly increased affinity for σ1 receptor while maintaining H3 affinity. nih.govnih.gov |

| M2 Muscarinic Antagonists | Piperidinyl-piperidine structure | Led to highly potent and selective M2 antagonists. nih.gov |

| M3 Muscarinic Antagonists | 4-Aminomethylpiperidine with terminal triphenylpropionamide | Resulted in potent and highly selective M3 antagonists. |

Role of the But-2-yn-1-amine Spacer and Terminal Amine Moiety

The but-2-yn-1-amine spacer is not merely a linker but plays a crucial role in orienting the pharmacophoric groups in the binding pocket of a receptor or an enzyme's active site. Its rigidity, conferred by the alkyne bond, can be advantageous for maintaining an optimal conformation for biological activity.

The nature of the terminal amine moiety is also critical. In a series of oxotremorine (B1194727) analogs, which are muscarinic agents, the type of tertiary amine at the end of the butynyl chain influenced whether the compound acted as an agonist or an antagonist. For example, N-[4-(tertiary amino)-2-butynyl]-5-methyl-2-pyrrolidones showed that a pyrrolidine (B122466) derivative was an antagonist, while a dimethylamino analog was a potent agonist. nih.gov

Furthermore, replacing the terminal amine with other cyclic amines like pyrrolidine or azepane can significantly alter the pharmacological profile. For instance, a compound with a pyrrolidine ring, N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5), was found to be a presynaptic antagonist and a postsynaptic agonist at muscarinic synapses. nih.gov This highlights the nuanced role of the terminal amine in defining the specific interaction with the target protein.

The following table summarizes the influence of different terminal amine moieties on the activity of but-2-yn-1-amine derivatives.

| Terminal Amine Moiety | Compound Example | Observed Biological Activity |

| Pyrrolidin-1-yl | N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide | Presynaptic antagonist and postsynaptic agonist at muscarinic synapses. nih.gov |

| Dimethylamino | (R)-N,N-dimethyl-4-(5-methyl-2-oxopyrrolidin-1-yl)but-2-yn-1-amine | Potent muscarinic agonist. nih.gov |

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a pivotal role in the interaction of chiral ligands with their biological targets. For but-2-yn-1-amine derivatives containing a chiral center, the different enantiomers can exhibit markedly different potencies and even different pharmacological effects.

This stereoselectivity is a common feature in cholinergic pharmacology. For example, the (S)-enantiomer of methacholine (B1211447) is nearly as potent as acetylcholine (B1216132), while the (R)-enantiomer is significantly less active. pharmacy180.comuomus.edu.iq

Mechanistic Investigations at the Molecular and Cellular Level

Understanding the mechanism of action of this compound and its analogs requires a detailed examination of their interactions with enzymes and receptors.

The propargylamine moiety present in this compound is a well-known feature of certain enzyme inhibitors, particularly those targeting monoamine oxidases (MAOs) and cholinesterases. nih.govnih.gov The alkyne group can participate in the formation of a covalent bond with the enzyme's active site, leading to irreversible inhibition.

In a study of propargyl-tacrine hybrids, the propargylamine group was crucial for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as MAO-A and MAO-B. nih.gov Kinetic studies of one of the most potent AChE inhibitors from this series revealed a non-competitive mode of inhibition, suggesting that it binds to a site distinct from the active site, likely the peripheral anionic site (PAS). nih.gov Molecular modeling supported this, showing a strong interaction between the tacrine (B349632) moiety and the PAS of AChE. nih.gov

The piperidine and terminal amine moieties of this compound suggest a likely interaction with various receptors, most notably muscarinic acetylcholine receptors. The binding of such ligands to G-protein coupled receptors like muscarinic receptors can trigger a cascade of intracellular signaling events.

Studies on conformationally restricted analogs of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM 5) have provided insights into the binding requirements. nih.gov Modifications that constrained the molecule's flexibility led to a decrease in affinity and, in most cases, a loss of agonist efficacy, highlighting the importance of conformational freedom for proper receptor interaction. nih.gov

Computational docking studies of M3 selective antagonists have suggested that these molecules bind within the transmembrane domains of the receptor. The high selectivity of certain piperidine-containing ligands is thought to arise from specific interactions with non-conserved amino acid residues within the binding pocket of the M3 receptor subtype.

Cellular Effects in Antimicrobial and Anticancer Contexts

Currently, there is no publicly available scientific literature detailing the specific cellular effects of this compound in either antimicrobial or anticancer contexts. A comprehensive search of chemical databases and scientific research publications did not yield any studies investigating the biological activity of this particular compound. The PubChem database entry for this compound also indicates that no literature data is available for this compound. uni.lu

While the broader class of piperidine-containing molecules has been extensively studied for medicinal applications, including as antimicrobial and anticancer agents, these findings are related to other derivatives and cannot be directly attributed to this compound. nih.govresearchgate.netbiomedpharmajournal.orgbiointerfaceresearch.com Research on various piperidine derivatives has shown activities such as the inhibition of cancer cell proliferation and antibacterial effects, but each compound's specific structure dictates its biological function. nih.govresearchgate.netyu.edu.jo Without dedicated research on this compound, no scientifically accurate information on its cellular effects, structure-activity relationship, or mechanistic insights can be provided.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

Molecular docking studies on various piperidine-containing compounds have successfully predicted their binding modes within the active sites of their respective targets. For instance, in studies of piperidine (B6355638) derivatives as NLRP3 inflammasome inhibitors, docking simulations have been used to identify key interactions. mdpi.comresearchgate.net These studies often reveal that the piperidine ring can orient itself within a hydrophobic pocket, while other functional groups form specific hydrogen bonds or electrostatic interactions with the protein's amino acid residues. Similarly, research on 2-aryl-4-(piperidin-1-yl)butanamines as human CCR5 antagonists has utilized docking to map the compound's interaction site, suggesting a binding cavity formed by transmembrane helices. nih.gov The propargyl group, present in some piperidine derivatives, has been shown to be involved in specific interactions within the binding site of sigma receptors. nih.gov

Beyond predicting the binding pose, molecular docking can also provide a score that estimates the binding affinity or free energy of the ligand-target complex. These scoring functions are calibrated to correlate with experimentally determined binding affinities. For example, in the study of piperidine derivatives as σ1/σ2 receptor ligands, the calculated binding energy for the most potent compound was -11.2 kcal/mol, which was in good agreement with experimental affinity data. researchgate.net While these estimations are not always perfectly accurate, they are instrumental in ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR studies on piperidine analogs have been successfully performed to predict their inhibitory activity against various targets. For instance, a QSAR analysis of piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus resulted in a statistically significant model. nih.gov This model indicated that descriptors such as the partial negative surface area and the molecular shadow are crucial for the inhibitory activity. nih.gov Similarly, 2D-QSAR models have been developed for aryl alkanol piperazine (B1678402) derivatives to understand their antidepressant activities, identifying key descriptors that influence their reuptake inhibition of serotonin (B10506) and noradrenaline. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

Homology Modeling and Target Prediction

When the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be used to build a model based on the known structure of a related homologous protein.

This approach has been employed in the study of piperidine-containing compounds. For example, a human CCR5 receptor docking model was developed using the crystal structure of rhodopsin as a template to study the binding of 2-aryl-4-(piperidin-1-yl)butanamines. nih.gov This model, guided by site-directed mutagenesis experiments, helped to elucidate the binding site of these antagonists. nih.gov In the context of NLRP3 inhibitors, computational simulations were used to build a model of the inactive state of the NLRP3 protein, which was then used to identify potential binding sites for piperidine-based inhibitors. mdpi.comresearchgate.net

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Lead optimization is the process of taking a promising lead compound and modifying its structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile.

Structure-based virtual screening has been successfully used to identify novel piperidine-based inhibitors. In one study, a library of 50,000 small molecules was screened against the active site of NEDD8 activating enzyme (NAE), leading to the identification of a piperidin-4-amine derivative as a selective NAE inhibitor. nih.gov This hit compound then served as a promising lead for further development. nih.gov Similarly, a high-throughput phenotypic screen identified 4-aminopiperidine (B84694) derivatives as inhibitors of hepatitis C virus (HCV) assembly. nih.gov Subsequent lead optimization efforts, guided by structure-activity relationships (SAR), led to derivatives with improved potency and drug-like properties. nih.gov Hypothesis-driven lead optimization has also been applied to 4,4-disubstituted piperidine γ-secretase inhibitors to improve their pharmacokinetic properties and efficacy in lowering cerebral Aβ42 production in a mouse model of Alzheimer's disease. nih.gov

Future Directions and Research Opportunities

Rational Design of Novel Analogues with Enhanced Potency, Selectivity, and Desirable Pharmacological Profiles

The rational design of new analogues of 4-(piperidin-1-yl)but-2-yn-1-amine is a key area for future research. This involves the strategic modification of the lead compound to enhance its potency, improve its selectivity for specific biological targets, and optimize its pharmacological properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence biological activity.

For instance, research into piperidine (B6355638) derivatives has shown that structural modifications can lead to compounds with a range of biological activities, including antiviral and anti-inflammatory properties. A study on piperidin-4-yl-aminopyrimidine derivatives demonstrated that fusing pharmacophore templates could yield compounds with significantly improved activity against wild-type HIV-1. nih.gov Similarly, the synthesis of novel piperidin-4-one imine derivatives has produced compounds with notable antioxidant and anti-inflammatory activities. nih.gov These examples highlight the potential for creating a diverse library of analogues with tailored pharmacological profiles.

Future design strategies will likely focus on:

Modifying the piperidine ring: Alterations to the piperidine moiety, such as the introduction of substituents or its replacement with other heterocyclic systems, could influence binding affinity and selectivity.

Varying the butynyl linker: The length and rigidity of the alkyne chain can be adjusted to optimize the orientation of the molecule within the target's binding site.

Substituting the amine group: Modifications to the terminal amine group can impact the compound's polarity, solubility, and ability to form hydrogen bonds, which are critical for drug-target interactions.

Discovery of New Biological Targets and Multi-Target Directed Ligands

A significant avenue for future research is the identification of new biological targets for this compound and its derivatives. The development of multi-target-directed ligands (MTDLs) is a promising strategy, particularly for complex multifactorial diseases like Alzheimer's disease (AD) and cancer. nih.govresearchgate.netnih.govresearchgate.net MTDLs are single molecules designed to interact with multiple targets, potentially offering a more effective therapeutic approach than single-target drugs. researchgate.netnih.govresearchgate.net

The piperidine scaffold is a common feature in many MTDLs. For example, piperine (B192125), a naturally occurring piperidine alkaloid, has been used as a starting point for synthesizing MTDLs for Alzheimer's disease that inhibit cholinesterases, BACE1, and Aβ1-42 aggregation. nih.gov Another study focused on chromone-based MTDLs that act as monoamine oxidase/cholinesterase inhibitors. researchgate.net The versatility of the piperidine structure makes it an attractive framework for designing new MTDLs.

Future research in this area will likely involve:

Target deconvolution studies: Utilizing techniques like chemical proteomics and affinity chromatography to identify the specific proteins and pathways that interact with this compound and its analogues.

Phenotypic screening: Employing high-throughput screening of compound libraries against various cell lines and disease models to uncover novel therapeutic activities. nih.gov

Rational design of MTDLs: Integrating known pharmacophores for different targets into a single molecular entity based on the this compound scaffold.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is crucial for accelerating the discovery and optimization of novel drug candidates. In the context of this compound, integrating these methodologies can provide a deeper understanding of its chemical behavior and biological activity. researchgate.net

Computational methods that can be applied include:

Molecular Docking: To predict the binding modes and affinities of analogues with their biological targets.

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate chemical structure with biological activity, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complex and assess its stability. nih.gov

ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics. nih.gov

These computational predictions must be validated through robust experimental techniques. Advanced experimental methodologies such as single-crystal X-ray diffraction can provide precise information about the molecular geometry of the compounds. nih.govresearchgate.net Spectroscopic methods like NMR and IR are essential for structural characterization. researchgate.net Furthermore, in vitro and in vivo assays are necessary to confirm the biological activity and assess the therapeutic potential of the designed compounds. nih.govnih.gov

Exploration of Targeted Delivery Systems for this compound Derivatives

To enhance the therapeutic efficacy and minimize potential side effects of this compound derivatives, the development of targeted drug delivery systems is a promising area of research. These systems aim to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.

Strategies for targeted delivery that could be explored include:

Nanoparticle-based carriers: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can also be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues.

Prodrug approaches: Modifying the drug into an inactive prodrug that is converted to the active form at the target site by specific enzymes or physiological conditions.

Inclusion complexes: The use of cyclodextrins to form inclusion complexes with piperidine derivatives has been shown to improve their local anesthetic activity. fabad.org.tr This approach could be further investigated to enhance the delivery of other analogues.

Future research in this area will focus on designing and evaluating various delivery systems to identify the most effective approach for specific therapeutic applications of this compound derivatives.

Q & A

Q. What are the optimal catalytic conditions for synthesizing 4-(Piperidin-1-yl)but-2-yn-1-amine derivatives?

The synthesis of this compound derivatives can be achieved using titanium(IV) isopropoxide [Ti(O-iPr)₄] and ethylmagnesium bromide (EtMgBr) as catalysts. For example, N-allyl-N-(4-methoxybenzyl)-4-(piperidin-1-yl)but-2-yn-1-amine was synthesized via a cyclization reaction, yielding an 89% purified product after column chromatography (diethyl ether:isopropyl alcohol:hexane = 1:1:8) . Key considerations include:

- Catalyst selection : Titanium-based catalysts promote alkyne activation and cyclization.

- Purification : Column chromatography with polar/non-polar solvent mixtures ensures high purity.

- Yield optimization : Reaction stoichiometry and temperature control (ambient to mild heating) are critical.

Q. How can researchers characterize the structural purity of this compound?

Structural characterization relies on:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirms piperidine ring substitution and alkyne proton absence.

- IR spectroscopy : Detects C≡C stretching (~2100 cm⁻¹) and N-H vibrations.

- Mass spectrometry : GC-MS or LC-MS validates molecular ion peaks (e.g., m/z 266.4 for related piperidine derivatives) .

- Chromatography : TLC/HPLC monitors reaction progress and purity (>98% threshold for pharmacological studies) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicological data are limited, general precautions include:

- Personal protective equipment (PPE) :

- Respiratory : P95 (US) or P1 (EU) respirators for particulate protection .

- Body protection : Full chemical-resistant suits and gloves .

- Environmental controls : Avoid drainage discharge to prevent ecological contamination .

- Storage : Stable under inert conditions (argon/nitrogen) at -20°C for long-term stability .

Advanced Research Questions

Q. How does the propargylamine moiety influence the pharmacological profile of piperidinyl derivatives?

The propargylamine group enhances multitarget inhibitory activity by:

- MAO inhibition : Propargylamines form covalent bonds with flavin adenine dinucleotide (FAD) in monoamine oxidases (IC₅₀: 5.2–43 nM for MAO-A/B) .

- Cholinesterase interaction : Hybrid derivatives (e.g., donepezil-propargylamine hybrids) inhibit acetylcholinesterase (IC₅₀: 0.35 μM) via dual binding sites .

- β-amyloid aggregation suppression : Molecular modeling suggests steric hindrance from the alkyne group disrupts Aβ fibril formation .

Q. What strategies resolve contradictions in biological activity data for piperidinyl propargylamine derivatives?

Contradictory data (e.g., variable IC₅₀ values across studies) require:

- Comparative assays : Standardize enzyme sources (e.g., recombinant human MAO vs. rodent isoforms) .

- Structural analogs : Compare substitutions (e.g., phenyl vs. indole groups) to isolate pharmacophore contributions .

- Computational modeling : Molecular dynamics simulations predict binding affinities and explain activity discrepancies .

Q. How should researchers address gaps in physicochemical and toxicological data for this compound?

| Parameter | Method | Example Reference |

|---|---|---|

| LogP | Reverse-phase HPLC or shake-flask method | |

| Aqueous solubility | Thermodynamic solubility assays (pH 1–13) | |

| Acute toxicity | OECD 423/425 guidelines (rodent models) | |

| Mutagenicity | Ames test (TA98/TA100 strains) |

Q. What experimental designs are effective for evaluating antifungal activity in piperidinyl derivatives?

Patented fungicidal derivatives (e.g., thiazole-piperidine hybrids) suggest:

- In vitro assays :

- Mycelial growth inhibition : Measure IC₅₀ against Fusarium or Aspergillus spp. .

- Spore germination tests : Quantify dose-dependent suppression .

- Field trials : Apply derivatives at 0.1–1.0 mM to assess crop protection efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.